psi-Tectorigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Psi-Tectorigenin is a well-known natural flavonoid aglycone and an active component that exists in numerous plants . It has multiple pharmacological effects, such as anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective . These pharmacological properties provide the basis for the treatment of many kinds of illnesses, including several types of cancer, diabetes, hepatic fibrosis, osteoarthritis, Alzheimer’s disease, etc .

Anticancer

Summary of Application: Psi-Tectorigenin has shown promising results in the field of oncology. It has been found to have anticancer properties, which could potentially be used in the treatment of various types of cancer . Methods of Application: The specific methods of application in cancer treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in cancer treatment .

Antidiabetic

Summary of Application: Psi-Tectorigenin has been found to have antidiabetic properties, which could potentially be used in the treatment of diabetes . Methods of Application: The specific methods of application in diabetes treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in diabetes treatment .

Hepatoprotective

Summary of Application: Psi-Tectorigenin has been found to have hepatoprotective properties, which could potentially be used in the treatment of hepatic fibrosis . Methods of Application: The specific methods of application in hepatic fibrosis treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in hepatic fibrosis treatment .

Anti-inflammatory

Summary of Application: Psi-Tectorigenin has been found to have anti-inflammatory properties, which could potentially be used in the treatment of various inflammatory conditions . Methods of Application: The specific methods of application in inflammatory conditions treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in inflammatory conditions treatment .

Antioxidative

Summary of Application: Psi-Tectorigenin has been found to have antioxidative properties, which could potentially be used in the treatment of various conditions caused by oxidative stress . Methods of Application: The specific methods of application in oxidative stress treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in oxidative stress treatment .

Neuroprotective

Summary of Application: Psi-Tectorigenin has been found to have neuroprotective properties, which could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s disease . Methods of Application: The specific methods of application in neurodegenerative diseases treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in neurodegenerative diseases treatment .

Antimicrobial

Summary of Application: Psi-Tectorigenin has been found to have antimicrobial properties, which could potentially be used in the treatment of various microbial infections . Methods of Application: The specific methods of application in microbial infections treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in microbial infections treatment .

Cardioprotective

Summary of Application: Psi-Tectorigenin has been found to have cardioprotective properties, which could potentially be used in the treatment of various heart diseases . Methods of Application: The specific methods of application in heart diseases treatment are still under research. It is known that the compound can be administered in a controlled manner to achieve the desired therapeutic effect . Results: While the results are promising, more research is needed to fully understand the potential of psi-Tectorigenin in heart diseases treatment .

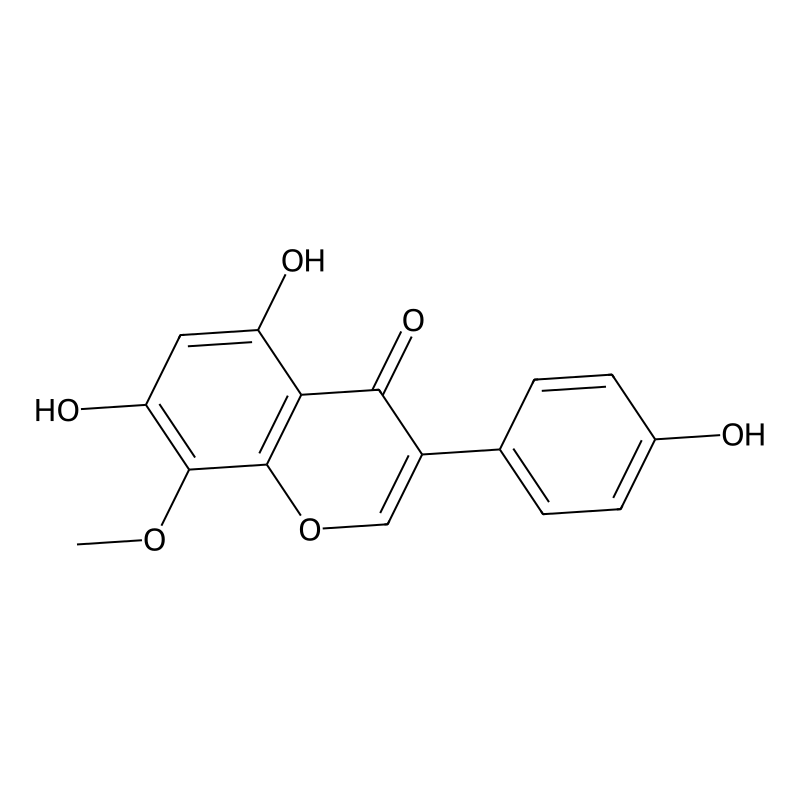

ψ-Tectorigenin is an O-methylated isoflavone, a subclass of flavonoids characterized by a specific chemical structure that includes multiple hydroxyl groups and a methoxy group. Its chemical formula is C₁₆H₁₂O₆, and it can be isolated from various plant sources, including Belamcanda chinensis and Dalbergia sissoo, as well as from certain bacteria and molds like Nocardiopsis sp. and Stemphilium sp. . This compound is structurally related to tectorigenin, another isoflavone, and has garnered attention for its potential health benefits and biological activities.

The mechanism of action of psi-tectorigenin remains unknown due to a lack of research. However, as a flavonoid, it might possess various biological activities. Flavonoids are known for their antioxidant, anti-inflammatory, and potentially anticancer properties []. Future research might explore if psi-tectorigenin exhibits similar functionalities.

Research has indicated that ψ-tectorigenin exhibits various biological activities, including antioxidant properties. It has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase . Additionally, ψ-tectorigenin has been implicated in anti-inflammatory effects and the modulation of signaling pathways involved in cell survival, such as the phosphoinositide 3-kinase/protein kinase B pathway . Its potential as an anticancer agent has also been explored, with studies suggesting it may induce apoptosis in cancer cells .

ψ-Tectorigenin can be synthesized through several methods:

- Isolation from Natural Sources: The compound can be extracted from plants or microbial sources using techniques such as countercurrent chromatography or liquid chromatography.

- Chemical Synthesis: Synthetic routes have been developed, including hydrolysis of tectoridin and subsequent reactions to yield ψ-tectorigenin. The synthesis may involve refluxing with hydrochloric acid or other reagents to facilitate the conversion .

ψ-Tectorigenin has potential applications in various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements or therapeutic agents targeting oxidative stress-related diseases.

- Cosmetics: Due to its antioxidant capabilities, ψ-tectorigenin may be used in skincare formulations aimed at protecting against environmental damage.

- Food Industry: As a natural antioxidant, it could be incorporated into food products to enhance shelf life and nutritional value .

Interaction studies have revealed that ψ-tectorigenin interacts with various biological targets. It has been shown to inhibit certain protein kinases involved in cell signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis . Additionally, studies indicate that ψ-tectorigenin may modulate calcium signaling in renal cells, suggesting a role in renal health .

ψ-Tectorigenin shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tectorigenin | Isoflavone | Non-methylated form; known for strong antioxidant effects. |

| Genistein | Isoflavone | Exhibits estrogenic activity; used in cancer research. |

| Daidzein | Isoflavone | Known for its phytoestrogen properties; derived from soy. |

| Biochanin A | Isoflavone | Methylated form of genistein; found in red clover. |

Uniqueness of ψ-Tectorigenin: Unlike its counterparts, ψ-tectorigenin's unique O-methylation alters its solubility and bioavailability, potentially enhancing its efficacy as an antioxidant while minimizing estrogenic activity compared to other isoflavones like genistein . This distinct profile makes ψ-tectorigenin a subject of interest for further research into its health benefits and applications.

Estrogen Receptor Interactions

Estrogen Receptor Alpha vs. Estrogen Receptor Beta Selectivity and Hormone-Dependent Pathologies

psi-Tectorigenin demonstrates preferential binding affinity for estrogen receptor beta compared to estrogen receptor alpha, with selectivity ratios ranging from 20- to 300-fold preference for estrogen receptor beta. This selectivity pattern distinguishes psi-tectorigenin from endogenous estradiol, which exhibits approximately 50-fold greater potency for estrogen receptor alpha activation.

The molecular basis for estrogen receptor beta selectivity involves specific structural interactions within the ligand-binding domain. psi-Tectorigenin binds to both estrogen receptor alpha and estrogen receptor beta through its phenolic hydroxyl groups, which form hydrogen bonds with key amino acid residues in the receptor binding pockets. However, the compound exhibits enhanced affinity for estrogen receptor beta due to conformational differences in the ligand-binding domain that accommodate the methoxy substituent at the 8-position of the isoflavone structure.

| Estrogen Receptor Subtype | Binding Affinity | Selectivity Ratio | Functional Outcome |

|---|---|---|---|

| Estrogen Receptor Alpha | Moderate | 1.0 (reference) | Proliferative signaling |

| Estrogen Receptor Beta | High | 20-300 fold higher | Anti-proliferative effects |

| Estrogen Receptor Alpha/Beta Heterodimer | Enhanced | Growth inhibitory | Tumor suppression |

In hormone-dependent pathologies, the estrogen receptor beta selectivity of psi-tectorigenin confers distinct therapeutic advantages. Estrogen receptor alpha is predominantly associated with proliferative responses in hormone-sensitive tissues, while estrogen receptor beta mediates anti-proliferative and pro-apoptotic effects. The preferential activation of estrogen receptor beta by psi-tectorigenin results in growth inhibition rather than stimulation of hormone-dependent cell proliferation.

Phytoestrogenic Effects in Hormone-Sensitive Cancers

psi-Tectorigenin exhibits complex phytoestrogenic effects in hormone-sensitive cancers, functioning as both an estrogen agonist and antagonist depending on the cellular context and endogenous hormone levels. In environments with high endogenous estrogen concentrations, psi-tectorigenin competes with estradiol for estrogen receptor binding, effectively functioning as an estrogen antagonist. Conversely, in low-estrogen environments, such as those found in postmenopausal women, psi-tectorigenin can provide weak estrogenic stimulation.

Research on hormone-sensitive cancer cell lines has demonstrated that psi-tectorigenin selectively inhibits the growth of estrogen receptor-positive breast cancer cells while showing minimal effects on estrogen receptor-negative cell lines. In prostate cancer models, psi-tectorigenin has been shown to regulate the expression of prostate-specific antigen and other androgen-responsive genes through estrogen receptor beta-mediated pathways.

| Cancer Type | Estrogen Receptor Status | psi-Tectorigenin Effect | Mechanism |

|---|---|---|---|

| Breast Cancer | Estrogen Receptor Alpha positive | Growth inhibition | Competitive antagonism |

| Breast Cancer | Estrogen Receptor Beta positive | Enhanced sensitivity | Apoptosis induction |

| Prostate Cancer | Estrogen Receptor Beta positive | Tumor suppression | Androgen pathway interference |

| Endometrial Cancer | Hormone-dependent | Proliferation control | Estrogen receptor modulation |

The dose-dependent nature of psi-tectorigenin's phytoestrogenic effects is particularly relevant in hormone-sensitive cancers. At lower concentrations, psi-tectorigenin primarily activates estrogen receptor beta, leading to anti-proliferative effects. At higher concentrations, the compound can activate both estrogen receptor subtypes, potentially resulting in mixed estrogenic and anti-estrogenic responses.

Phospholipid Metabolism and Signaling Interference

Phospholipase C Inhibition and Phosphatidylinositol Turnover Modulation

psi-Tectorigenin demonstrates potent inhibitory effects on phospholipase C activity, with an inhibitory concentration fifty value of approximately 1.0 microgram per milliliter in human epidermoid carcinoma A431 cells. This inhibition occurs through direct interference with phospholipase C activation rather than through upstream receptor blocking mechanisms.

The compound specifically targets the epidermal growth factor-induced activation of phospholipase C, disrupting the normal cascade of phosphatidylinositol turnover. When A431 cells are stimulated with epidermal growth factor, phospholipase C activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol 1,4,5-trisphosphate and diacylglycerol as second messengers. psi-Tectorigenin interrupts this process by preventing the enzyme activation step, resulting in decreased production of these critical signaling molecules.

| Phospholipid Target | Inhibition Mechanism | Inhibitory Concentration | Cellular Consequence |

|---|---|---|---|

| Phospholipase C | Direct enzyme inhibition | 1.0 μg/mL | Reduced inositol phosphate generation |

| Phosphatidylinositol 4,5-bisphosphate | Turnover blockade | 1.0 μg/mL | Decreased second messenger production |

| Inositol 1,4,5-trisphosphate | Generation inhibition | Variable | Impaired calcium mobilization |

| Diacylglycerol | Production reduction | Variable | Decreased protein kinase C activation |

The inhibition of phosphatidylinositol turnover by psi-tectorigenin results in comprehensive disruption of downstream signaling cascades. The reduction in inositol 1,4,5-trisphosphate levels leads to decreased calcium release from intracellular stores, while the diminished diacylglycerol production results in reduced protein kinase C activation. These effects collectively contribute to the compound's ability to interfere with growth factor-mediated cellular responses.

Epidermal Growth Factor Receptor Signaling and Tyrosine Kinase Interactions

psi-Tectorigenin exhibits a selective inhibition pattern regarding epidermal growth factor receptor signaling pathways. While the compound effectively blocks phospholipase C activation downstream of epidermal growth factor receptor stimulation, it does not directly inhibit the tyrosine kinase activity of the epidermal growth factor receptor itself. This selectivity suggests that psi-tectorigenin acts at a specific point in the signaling cascade rather than as a broad-spectrum kinase inhibitor.

The compound's interaction with epidermal growth factor receptor signaling occurs through interference with the coupling between receptor activation and phospholipase C recruitment. Following epidermal growth factor binding and receptor dimerization, the activated receptor normally recruits and phosphorylates phospholipase C gamma at specific tyrosine residues. psi-Tectorigenin disrupts this recruitment process, preventing the phosphorylation and activation of phospholipase C gamma without affecting the receptor's intrinsic tyrosine kinase activity.

| Signaling Component | psi-Tectorigenin Effect | Mechanism | Functional Outcome |

|---|---|---|---|

| Epidermal Growth Factor Receptor | No direct inhibition | Preserved kinase activity | Maintained receptor function |

| Phospholipase C Gamma | Activation blocked | Recruitment interference | Reduced enzyme activity |

| Tyrosine Phosphorylation | Selective inhibition | Downstream effects only | Preserved receptor autophosphorylation |

| Growth Factor Binding | Unaffected | No competition | Normal ligand-receptor interaction |

The preservation of epidermal growth factor receptor tyrosine kinase activity while blocking downstream phospholipase C activation represents a unique mechanistic profile. This selectivity allows psi-tectorigenin to modulate specific aspects of growth factor signaling without completely abolishing receptor function. Such targeted interference may provide therapeutic advantages by maintaining essential cellular functions while disrupting pathological signaling pathways.

Cell Cycle Regulation and Apoptotic Pathways

G2/M Arrest and Cyclin-Dependent Kinase Interference

psi-Tectorigenin induces cell cycle arrest specifically at the G2/M phase transition in various cancer cell lines, with effective concentrations ranging from 20 to 50 micrograms per milliliter. This arrest occurs through interference with cyclin-dependent kinase activity, particularly affecting the cyclin-dependent kinase 1/cyclin B complex that is essential for progression from G2 phase into mitosis.

The mechanism of G2/M arrest involves the disruption of normal cell cycle checkpoint regulation. psi-Tectorigenin treatment leads to the accumulation of cells in G2 phase, characterized by completed DNA replication but inability to proceed to mitotic division. This arrest is accompanied by changes in the expression and activity of key cell cycle regulatory proteins, including cyclin B1, cyclin-dependent kinase 1, and the phosphatase Cdc25C.

| Cell Cycle Component | psi-Tectorigenin Effect | Concentration Range | Functional Consequence |

|---|---|---|---|

| Cyclin-Dependent Kinase 1 | Activity inhibition | 20-50 μg/mL | Mitotic entry blockade |

| Cyclin B1 | Expression modulation | 20-50 μg/mL | Reduced kinase complex formation |

| Cdc25C Phosphatase | Function disruption | 20-50 μg/mL | Impaired kinase activation |

| Checkpoint Proteins | Activation enhancement | Variable | Prolonged G2 arrest |

The G2/M arrest induced by psi-Tectorigenin is accompanied by activation of DNA damage checkpoints and stress response pathways. Cells treated with the compound show increased phosphorylation of checkpoint kinase 2 and histone H2A.X, indicating activation of DNA damage response mechanisms. This checkpoint activation contributes to the sustained nature of the cell cycle arrest and may ultimately lead to apoptotic cell death if the cellular damage cannot be repaired.

Caspase Activation and Mitochondrial Membrane Permeability

psi-Tectorigenin induces apoptosis through activation of both intrinsic and extrinsic apoptotic pathways, with particular emphasis on mitochondrial-mediated cell death mechanisms. The compound triggers a cascade of caspase activation, beginning with initiator caspases such as caspase-8 and caspase-9, followed by effector caspases including caspase-3, caspase-6, and caspase-7.

The mitochondrial pathway of apoptosis is particularly sensitive to psi-Tectorigenin treatment. The compound causes depolarization of mitochondrial membrane potential, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space. This release triggers the formation of the apoptosome complex, which activates caspase-9 and subsequently initiates the caspase cascade.

| Apoptotic Component | psi-Tectorigenin Effect | Activation Timeline | Cellular Consequence |

|---|---|---|---|

| Caspase-8 | Early activation | 2-6 hours | Extrinsic pathway initiation |

| Caspase-9 | Mitochondrial activation | 4-8 hours | Intrinsic pathway activation |

| Caspase-3 | Effector activation | 6-12 hours | Apoptotic execution |

| Cytochrome c | Mitochondrial release | 3-6 hours | Apoptosome formation |

The disruption of mitochondrial membrane integrity by psi-Tectorigenin involves changes in the expression and activity of Bcl-2 family proteins. The compound upregulates pro-apoptotic proteins such as Bax and Bad while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of mitochondrial regulatory proteins promotes mitochondrial outer membrane permeabilization and the subsequent release of apoptogenic factors.

Epigenetic and Transcriptional Control

Histone Modification Patterns and Gene Expression Profiling

psi-Tectorigenin influences chromatin structure and gene expression through modulation of histone modification patterns, particularly affecting histone H3 and H4 acetylation levels. Treatment of cells with psi-Tectorigenin in the context of G2/M arrest leads to significant increases in histone acetylation at specific gene promoters, including the HIV-1 long terminal repeat and other stress-responsive elements.

The compound's effects on histone modifications are mediated through recruitment of chromatin-modifying enzymes and transcriptional coactivators. psi-Tectorigenin treatment enhances the recruitment of CREB-binding protein, nuclear factor-kappa B, and c-Jun to chromatin, resulting in increased transcriptional activity at target gene promoters. This recruitment is accompanied by changes in the acetylation status of histones H3 and H4, creating a more transcriptionally permissive chromatin environment.

| Histone Modification | psi-Tectorigenin Effect | Target Genes | Transcriptional Outcome |

|---|---|---|---|

| H3 Acetylation | Increased levels | Stress response genes | Enhanced transcription |

| H4 Acetylation | Elevated activity | Cell cycle regulators | Altered gene expression |

| H3K4 Methylation | Modulated patterns | Apoptotic genes | Transcriptional activation |

| Chromatin Remodeling | Enhanced accessibility | Multiple targets | Increased gene expression |

Gene expression profiling studies have revealed that psi-Tectorigenin treatment results in differential expression of numerous genes involved in cell cycle regulation, apoptosis, and stress response pathways. The compound upregulates genes associated with DNA damage response, cell cycle checkpoints, and apoptotic execution, while downregulating genes involved in cell proliferation and survival.

MicroRNA Regulation and Post-Transcriptional Mechanisms

psi-Tectorigenin influences gene expression through modulation of microRNA-mediated post-transcriptional regulation mechanisms. The compound affects the expression of multiple microRNAs that are involved in the regulation of cell cycle progression, apoptosis, and cellular stress responses. These microRNA changes contribute to the overall transcriptional reprogramming that occurs following psi-Tectorigenin treatment.

The post-transcriptional effects of psi-Tectorigenin involve both direct and indirect mechanisms of microRNA regulation. The compound can influence the expression of microRNA-processing enzymes, including Dicer and Drosha, which are essential for mature microRNA biogenesis. Additionally, psi-Tectorigenin affects the expression of RNA-binding proteins that modulate microRNA stability and target recognition.

| MicroRNA Target | psi-Tectorigenin Effect | Regulatory Mechanism | Functional Consequence |

|---|---|---|---|

| Cell Cycle MicroRNAs | Expression modulation | Transcriptional control | Altered cell cycle progression |

| Apoptotic MicroRNAs | Enhanced expression | Processing regulation | Increased apoptotic sensitivity |

| Stress Response MicroRNAs | Upregulation | Stability enhancement | Improved stress adaptation |

| Oncogenic MicroRNAs | Downregulation | Degradation promotion | Reduced oncogenic potential |